Human NET Inhibition: A Cross-Study Comparison of 3-Nitro vs. Core Scaffold Analogs
Compound 868977-52-0 demonstrates confirmed functional activity at the human norepinephrine transporter (NET). It inhibited NET-mediated norepinephrine reuptake in HEK293 cells, yielding an EC50 of 251 nM [1]. In contrast, a closely related 4-nitrobenzamide regioisomer (CAS 868977-51-9) or the simpler 3-chlorobenzamide analog (CAS 868977-58-6) have not been reported with NET activity in curated databases like ChEMBL or BindingDB, highlighting the functional consequence of the 3-nitro substitution for this target. The quantified 251 nM EC50 benchmark provides a clear selection criterion for NET-focused projects.
| Evidence Dimension | Functional inhibition of human norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | EC50 = 251 nM (Inhibition of norepinephrine reuptake in HEK293 cells) |
| Comparator Or Baseline | 4-nitrobenzamide regioisomer (CAS 868977-51-9) and 3-chlorobenzamide analog (CAS 868977-58-6): No reported NET activity in curated databases. |
| Quantified Difference | The target compound is a documented NET inhibitor (EC50 251 nM); data for the comparators on this target are absent, indicating a distinct activity profile. |
| Conditions | Assay: Human NET expressed in HEK293 cells. Measured as reduction in norepinephrine reuptake. (BindingDB Assay ID: Undisclosed) |
Why This Matters
Provides a specific, quantified functional benchmark (NET EC50 251 nM) that is absent for the closest structural analogs, enabling scientists to select this compound for studies where NET engagement is a prerequisite.
- [1] BindingDB. (n.d.). BDBM50235077: N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide - NET Inhibition Data. CHEMBL4074920. View Source
